molecular formula C9H4F6O B13536132 2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone

2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13536132
M. Wt: 242.12 g/mol
InChI Key: JIGNREFJTSUFFJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone is a fluorinated organic compound with the molecular formula C9H4F6O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method is the reaction of a suitable precursor with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the use of inert solvents to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation of the final product to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoro and trifluoromethyl groups distinguishes it from other similar compounds and may impart distinct chemical and physical properties .

Properties

Molecular Formula

C9H4F6O

Molecular Weight

242.12 g/mol

IUPAC Name

2,2-difluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4F6O/c10-6-3-4(9(13,14)15)1-2-5(6)7(16)8(11)12/h1-3,8H

InChI Key

JIGNREFJTSUFFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)C(F)F

Origin of Product

United States

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